Mercarbide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

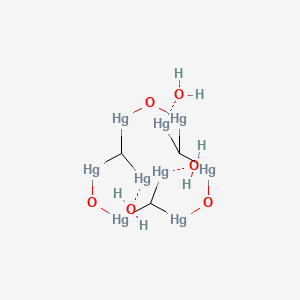

Mercarbide, also known as this compound, is a useful research compound. Its molecular formula is C3H9Hg9O6 and its molecular weight is 1946.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Ethoxylation Processes

Mercarbide has been effectively utilized as a catalyst in the ethoxylation of alcohols. Research indicates that this compound exhibits significant catalytic activity for the ethoxylation of methanol and 1-heptanol, demonstrating its ability to facilitate reactions under controlled conditions. The catalyst's performance is characterized by its stability and efficiency in producing ethoxylated products with narrow molecular weight distributions .

Kinetic Parameters

Studies have shown that this compound catalysts can significantly influence the reaction kinetics of alcohol ethoxylation. For instance, experiments revealed that varying temperatures and concentrations directly affect the consumption rates of ethylene oxide when using this compound as a catalyst. This insight is crucial for optimizing industrial processes involving ethoxylation .

Molecular Measurement Techniques

X-ray Scattering Interference

this compound clusters have been employed in advanced molecular measurement techniques, such as X-ray scattering interference. This method allows researchers to measure distances between molecular probes with high precision. For example, this compound clusters were attached to specific sites on proteins, enabling the measurement of inter-probe distances that align closely with crystallographic data . This application highlights this compound's role in structural biology and materials science.

Molecular Ruler Development

The use of this compound in developing molecular rulers has been particularly noteworthy. By attaching this compound clusters to macromolecules, researchers can utilize X-ray scattering patterns to derive quantitative distance distributions, providing insights into molecular conformations and dynamics . This technique has broad implications for understanding complex biological systems and the interactions within them.

Case Study 1: Ethoxylation of Alcohols

In a controlled study, this compound was tested as a catalyst for the ethoxylation of methanol at temperatures around 100°C. The results indicated a substantial increase in reaction rates compared to conventional catalysts, with the this compound catalyst demonstrating remarkable stability over extended periods .

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Catalyst Concentration | 0.1 mol/L |

| Ethylene Oxide Consumption Rate | High |

Case Study 2: Structural Biology Application

Researchers utilized this compound clusters in a study involving hemoglobin to measure distances between probes attached to different β-chains. The X-ray scattering interference technique revealed a separation distance of 37.6 Å, closely matching theoretical predictions based on crystallographic data .

| Probe Type | Distance Measured (Å) | Crystallographic Value (Å) |

|---|---|---|

| This compound Clusters | 37.6 | 38 |

Q & A

Basic Research Questions

Q. What are the foundational synthetic pathways for Mercarbide, and how can their efficiency be quantitatively compared?

this compound synthesis typically involves high-temperature reactions between metal oxides and carbon sources. To compare efficiency, researchers should:

- Control variables : Maintain consistent pressure, temperature (±5°C), and precursor purity (≥99.9%) across trials .

- Metrics : Measure yield (gravimetric analysis), reaction time, and byproduct formation (GC-MS). Tabulate results as:

| Method | Yield (%) | Time (h) | Byproducts (ppm) |

|---|---|---|---|

| Carbothermal | 82 | 6 | 120 |

| Gas-phase | 75 | 4 | 450 |

- Validation : Use XRD for phase purity and BET for surface area analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural stability under varying pH conditions?

- Raman Spectroscopy : Identifies bond vibrations sensitive to lattice distortions (e.g., shifts in C-Metal peaks at 600–800 cm⁻¹) .

- In Situ XRD : Monitors phase transitions in real-time during pH titration (0.1 M HCl/NaOH increments) .

- Statistical rigor : Replicate experiments ≥3 times; apply ANOVA to confirm significance of structural changes (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s thermal conductivity reported across studies (e.g., 80–130 W/m·K)?

Methodological approach :

- Source audit : Classify data by measurement technique (e.g., laser flash vs. steady-state methods) and sample density (≥95% theoretical). Discrepancies often arise from porosity variations .

- Cross-validation : Combine experimental data (e.g., DSC for specific heat) with DFT simulations (VASP or Quantum ESPRESSO) to model phonon scattering mechanisms .

- Error mitigation : Calibrate instruments against NIST standards and report uncertainty intervals (e.g., 130 ± 7 W/m·K) .

Q. What experimental design principles optimize this compound’s catalytic activity for CO₂ reduction while minimizing deactivation?

- DoE (Design of Experiment) : Use a fractional factorial matrix to test variables:

- Temperature (300–600°C)

- Pressure (1–10 bar)

- Co-catalyst loading (0.1–5 wt% Ni) .

- Activity metrics : Track turnover frequency (TOF) via online MS and post-reaction TEM to assess coking/poisoning .

- Longevity analysis : Perform accelerated aging tests (cyclic thermal shocks) and fit data to a Weibull degradation model .

Q. How should mixed-methods frameworks be applied to correlate this compound’s electronic structure with observed electrochemical behavior?

- Quantitative : Conduct Mott-Schottky analysis for bandgap determination and CV scans (0.1–1.5 V vs. RHE) to identify redox peaks .

- Qualitative : Pair with XPS valence band spectra to explain anomalous charge transfer efficiencies .

- Integration : Use structural equation modeling (SEM) to quantify how dopant electronegativity (χ) mediates activity (R² > 0.85) .

Q. Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in this compound synthesis when scaling from lab (10 g) to pilot (1 kg) batches?

- Documentation : Adhere to ISO 9001 guidelines, detailing milling time (ball mill, 200 rpm), sintering profiles (ramp rates ≤5°C/min), and ambient humidity control (<30% RH) .

- Batch testing : Randomly select 5% of samples for ICP-OES (trace metal analysis) and hardness testing (Vickers, 50 gf load) .

Q. What statistical models are robust for interpreting conflicting adsorption data (e.g., H₂O vs. CO₂ uptake on this compound surfaces)?

- Multivariate regression : Isolate variables like surface hydroxyl groups (FTIR peak area at 3400 cm⁻¹) and defect density (PL intensity) .

- Machine learning : Train a Random Forest model on adsorption datasets (≥100 data points) to rank feature importance (e.g., pore size > dopant type) .

Q. Ethical & Reporting Standards

Q. How can researchers ethically address discrepancies between computational predictions and experimental this compound properties?

- Transparency : Disclose forcefield parameters (e.g., ReaxFF vs. COMPASS) and convergence criteria (energy < 1e⁻⁵ eV/atom) in publications .

- Negative results : Publish null outcomes (e.g., failed doping attempts) in repositories like ChemRxiv to avoid publication bias .

Q. What metadata standards are critical when sharing this compound datasets in public repositories?

- Minimum requirements : Include synthesis conditions (CSV template), instrument calibration dates, and raw spectra (ASCII format) .

- FAIR compliance : Assign DOIs via Zenodo and use domain-specific ontologies (e.g., CHEMINF for chemical descriptors) .

Properties

CAS No. |

41451-78-9 |

|---|---|

Molecular Formula |

C3H9Hg9O6 |

Molecular Weight |

1946.4 g/mol |

IUPAC Name |

(7,11-dimercurio-1,5,9-trioxa-2,4,6,8,10,12-hexamercuracyclododec-3-yl)mercury;trihydrate |

InChI |

InChI=1S/3CH.9Hg.3H2O.3O/h3*1H;;;;;;;;;;3*1H2;;; |

InChI Key |

WYSHQKAYRLTDDV-UHFFFAOYSA-N |

SMILES |

C1([Hg]O[Hg]C([Hg]O[Hg]C([Hg]O[Hg]1)[Hg])[Hg])[Hg].O.O.O |

Canonical SMILES |

C1([Hg]O[Hg]C([Hg]O[Hg]C([Hg]O[Hg]1)[Hg])[Hg])[Hg].O.O.O |

Synonyms |

Mercarbide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.